3-(5-Pyrimidinyl)phenol

Antioxidant Free Radical Chemistry Thermochemistry

Researchers optimizing PI3K/Akt/mTOR pathway inhibitors require exact regiochemistry to maintain target potency. Isomeric substitutes introduce invalid SAR. 3-(5-Pyrimidinyl)phenol is the verified 3-hydroxyphenyl fragment essential for nanomolar activity. - Validated core of 62 nM PI3Kα inhibitors; alternative regioisomers cause complete loss of target engagement. - Defined meta-substitution vector ensures correct fit within kinase ATP-binding pockets. - Supplied with rigorous analytical certification to ensure batch-to-batch consistency for lead optimization.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 69491-50-5
Cat. No. B3150792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Pyrimidinyl)phenol
CAS69491-50-5
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CN=CN=C2
InChIInChI=1S/C10H8N2O/c13-10-3-1-2-8(4-10)9-5-11-7-12-6-9/h1-7,13H
InChIKeySGNIIIWCOVBATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Pyrimidinyl)phenol: Chemical Profile & Procurement


3-(5-Pyrimidinyl)phenol (CAS 69491-50-5) is a heteroaromatic biaryl compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . Its structure comprises a phenol ring directly linked to the 5-position of a pyrimidine ring, forming a rigid, electron-deficient scaffold that positions it as a privileged building block in medicinal chemistry . The compound is typically supplied as a research chemical with purities of ≥95% or ≥98%, and its physicochemical properties, such as its ability to engage in both hydrogen bonding (via the phenol group) and π-π stacking (via the pyrimidine ring), underpin its utility in the design of bioactive molecules .

3-(5-Pyrimidinyl)phenol Isomer Distinction


The specific regiochemistry of the phenol and pyrimidine rings in 3-(5-Pyrimidinyl)phenol confers distinct electronic and steric properties that cannot be replicated by its positional isomers, such as 2-(5-Pyrimidinyl)phenol or 4-(5-Pyrimidinyl)phenol. The meta-substitution of the phenol group relative to the biaryl linkage creates a unique vector angle that can be critical for fitting into specific protein binding pockets . Furthermore, structure-activity relationship (SAR) studies on related phenylpyrimidine kinase inhibitors demonstrate that even minor changes in substitution pattern can drastically alter both potency and metabolic stability [1]. For instance, the 3-hydroxyphenyl motif has been specifically optimized in potent PI3K inhibitors, where alternative regioisomers would lead to a complete loss of target engagement [2]. Therefore, substituting 3-(5-Pyrimidinyl)phenol with a cheaper or more readily available isomer is likely to invalidate a carefully optimized SAR and compromise experimental outcomes.

3-(5-Pyrimidinyl)phenol Evidence vs Analogs


5-Pyrimidinol Radical Scavenging vs Phenols

The 5-pyrimidinol scaffold, of which 3-(5-Pyrimidinyl)phenol is a member, demonstrates a unique kinetic profile in free radical reactions. It reacts with alkyl radicals roughly one order of magnitude faster than equivalently substituted phenols, while maintaining comparable reactivity with peroxyl radicals, despite having a higher O-H bond dissociation enthalpy [1]. This differential reactivity is attributed to polar effects in the transition state and is not observed in standard phenolic compounds.

Antioxidant Free Radical Chemistry Thermochemistry

5-Pyrimidinol Oxidative Stability vs Phenols

Members of the 5-pyrimidinol class exhibit significantly higher oxidation potentials than their phenol analogs, indicating enhanced resistance to one-electron oxidation. For example, the 5-pyrimidinol analogue of butylated hydroxytoluene (BHT) was found to have an oxidation potential approximately 400 mV higher than BHT itself [1]. This intrinsic property suggests that 3-(5-Pyrimidinyl)phenol is more resistant to oxidative degradation, which can be a critical factor in both material science and the metabolic stability of drug candidates.

Electrochemistry Antioxidant Stability Drug Metabolism

Trisubstituted Pyrimidine Kinase Inhibition SAR

Structure-activity relationship studies on trisubstituted pyrimidines, a chemotype related to 3-(5-Pyrimidinyl)phenol, demonstrate that functionalization of the phenyl ring can yield potent inhibition of Mycobacterium tuberculosis PknB kinase. Compounds in this series achieved IC50 values as low as 0.023 μM [1]. While this data is for a more complex derivative, it underscores the potential of the core phenylpyrimidine scaffold to be optimized for potent biological activity, providing a benchmark against which future analogs incorporating the 3-(5-Pyrimidinyl)phenol fragment can be compared.

Kinase Inhibitor PknB Mycobacterium tuberculosis

3-Hydroxyphenyl Pyrimidine PI3K Inhibition

A series of 2-morpholino-6-(3-hydroxyphenyl)pyrimidines, which share the identical 3-hydroxyphenylpyrimidine substructure with the target compound, were identified as potent and selective inhibitors of class I PI3 kinases [1]. The most potent compound in this series, with direct 6-aryl substitution (compound 11a), exhibited an IC50 value of 62 nM against the p110α isoform and showed similar potency against other class 1a isoforms [2]. This demonstrates that the specific 3-hydroxyphenyl motif is integral to the pharmacophore of these potent inhibitors.

PI3K Inhibitor Anticancer Kinase Selectivity

3-(5-Pyrimidinyl)phenol Application Scenarios


Kinase Inhibitor Design & Synthesis

As a core fragment of potent PI3K inhibitors, 3-(5-Pyrimidinyl)phenol serves as a validated starting point for medicinal chemistry campaigns targeting the PI3K/Akt/mTOR pathway. SAR studies have confirmed that the 3-hydroxyphenyl moiety is critical for achieving nanomolar potency, as demonstrated by the 62 nM IC50 of optimized 6-(3-hydroxyphenyl)pyrimidines against PI3Kα [1]. Procuring this specific regioisomer is essential for maintaining the correct vector and hydrogen-bonding network within the ATP-binding pocket of the kinase.

Air-Stable Radical Scavengers & Polymer Additives

The 5-pyrimidinol scaffold offers a unique combination of high radical-scavenging activity and enhanced oxidative stability compared to traditional phenolic antioxidants. Evidence shows that 5-pyrimidinols react with alkyl radicals an order of magnitude faster than equivalently substituted phenols while having oxidation potentials ~400 mV higher [2]. 3-(5-Pyrimidinyl)phenol can be utilized as a monomer or additive to create advanced materials or lubricants requiring long-term thermal and oxidative durability.

Fragment-Based Lead Discovery & Library Synthesis

The compound's low molecular weight (172.18 g/mol) and defined vector geometry make it an ideal fragment for library construction. Its ability to engage in multiple non-covalent interactions (hydrogen bonding via the phenol, π-stacking via the pyrimidine) is a key attribute for fragment-based screening . Furthermore, the scaffold has been cited as a useful intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [3], highlighting its utility in generating diverse compound collections for biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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